molecular formula C22H22O6 B2467100 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate CAS No. 845659-85-0

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate

Cat. No.: B2467100
CAS No.: 845659-85-0
M. Wt: 382.412
InChI Key: PAEHFDAJXXMNFY-UHFFFAOYSA-N
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Description

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate is a complex organic compound with a molecular formula of C21H20O6 . This compound is characterized by the presence of a chromenone core, which is a common structural motif in various bioactive molecules. The compound also features methoxyphenoxy and dimethylpropanoate groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate involves several steps. One common synthetic route includes the condensation of 2-methoxyphenol with a suitable chromenone precursor under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in an organic solvent like dichloromethane. The resulting intermediate is then esterified with 2,2-dimethylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .

Chemical Reactions Analysis

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate undergoes various chemical reactions, including:

Scientific Research Applications

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: Due to its potential therapeutic effects, the compound is explored as a lead compound in drug discovery and development. Its derivatives are tested for efficacy and safety in preclinical studies.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate involves its interaction with various molecular targets. The chromenone core is known to interact with enzymes and receptors involved in oxidative stress and inflammation pathways. The methoxyphenoxy group enhances the compound’s ability to scavenge free radicals, while the ester group facilitates its cellular uptake and distribution .

Comparison with Similar Compounds

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate can be compared with other chromenone derivatives, such as:

Properties

IUPAC Name

[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O6/c1-13-20(28-17-9-7-6-8-16(17)25-5)19(23)15-11-10-14(12-18(15)26-13)27-21(24)22(2,3)4/h6-12H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEHFDAJXXMNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(C)(C)C)OC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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